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molecular formula C8H7ClN4 B8635487 2-Chloro-4-(1H-1,2,4-triazol-1-yl)aniline

2-Chloro-4-(1H-1,2,4-triazol-1-yl)aniline

Cat. No. B8635487
M. Wt: 194.62 g/mol
InChI Key: DCXLTFUQSSRVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09371319B2

Procedure details

2-Chloro-4-iodoaniline (2 g, 7.9 mmol), 1,2,4-triazole (0.62 g, 9 mmol) and copper iodide (0.15 g, 0.79 mmol) in DMF (10 ml) were heated to 140° C. and stirred under dry nitrogen for 72 hours. The reaction was cooled to room temperature and diluted with ethyl acetate (50 ml). The organic layer was washed with water, brine, dried over sodium sulfate and filtered. The solvent was removed under vacuum and the residue purified by silica gel column chromatography eluting with 20% ethyl acetate in dichloromethane to give the title compound as a white powder (1.2 g, 78%). 1H-NMR (500 MHz, CDCl3): δ 4.43 (s, 2H), 6.76 (d, J=8.7 Hz, 1H), 7.23 (dd, J=2.5 Hz, 8.6 Hz, 1H), 7.48 (d, J=2.4 Hz, 1H), 7.94 (s, 1H), 8.36 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7](I)[CH:6]=[CH:5][C:3]=1[NH2:4].[NH:10]1[CH:14]=[N:13][CH:12]=[N:11]1>CN(C=O)C.C(OCC)(=O)C.[Cu](I)I>[Cl:1][C:2]1[CH:8]=[C:7]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)[CH:6]=[CH:5][C:3]=1[NH2:4]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)I
Name
Quantity
0.62 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under dry nitrogen for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 20% ethyl acetate in dichloromethane

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC1=C(N)C=CC(=C1)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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